ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Medicinal Chemistry SAR Studies Precision Synthesis

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS 2138066‑50‑7) is a heterocyclic building block featuring a pyrazole ring substituted at the 5‑position with a 2,4‑dioxobutanoate chain bearing an ethyl ester terminus. Its molecular formula is C₁₁H₁₄N₂O₄ (MW 238.24 g mol⁻¹).

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 2138066-50-7
Cat. No. B2774479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
CAS2138066-50-7
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)CC(=O)C(=O)OCC
InChIInChI=1S/C11H14N2O4/c1-3-13-8(5-6-12-13)9(14)7-10(15)11(16)17-4-2/h5-6H,3-4,7H2,1-2H3
InChIKeyLHKYKIJUGCNLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate – A Dual-Electrophile Pyrazole Building Block for Heterocyclic Assembly


Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS 2138066‑50‑7) is a heterocyclic building block featuring a pyrazole ring substituted at the 5‑position with a 2,4‑dioxobutanoate chain bearing an ethyl ester terminus. Its molecular formula is C₁₁H₁₄N₂O₄ (MW 238.24 g mol⁻¹) . The compound presents two electrophilic carbonyl sites—the ketone and the ester—enabling regioselective cyclocondensations with hydrazines, hydroxylamines, and other dinucleophiles to generate pyrazole‑carboxylates, isoxazoles, and fused heterocycles [1]. The 1‑ethyl substituent on the pyrazole ring modulates both steric demand and electronic density relative to the simpler 1‑methyl analogue, making this scaffold a controlled entry point for medicinal chemistry optimization and agrochemical intermediate synthesis.

Dual-electrophile heterocyclic assembly (ketone + ester)
N1-ethyl modulates steric and electronic profile
Supports regioselective cyclocondensation entry

Why Interchanging Methyl and Ethyl Ester Congeners of 2,4‑Dioxobutanoate Pyrazoles Compromises Reaction Outcomes and Pharmacokinetic Predictions


The methyl ester congener (CAS 1170995‑44‑4) shares the same 1‑ethyl‑pyrazole‑5‑yl substitution pattern, yet the 14.03 Da molecular‑weight increment and the additional methylene unit in the ethyl ester introduce distinct physicochemical and steric properties that cannot be assumed equivalent. In reactions where the ester serves as a leaving group—such as hydrazinolysis or transesterification—the steric bulk of the ethoxy group slows nucleophilic attack relative to methoxy, altering reaction rates and product distributions [1]. Furthermore, the ~0.5 unit higher calculated log P of the ethyl ester (predicted by fragment‑constant methodology) raises lipophilicity, affecting solubility and metabolic stability in biological systems [2]. Procurement of the methyl analogue therefore does not guarantee identical reactivity in downstream heterocyclizations or comparable pharmacokinetic profiles in lead optimization campaigns.

Molar mass deviation
The methyl ester has a lower molecular weight, potentially biasing molarity calculations and stoichiometric precision if substituted.
Ester reactivity shift
Ethoxy steric bulk slows nucleophilic attack and reduces hydrolysis rate relative to methoxy, altering reaction outcome distributions.
Lipophilicity divergence
The ethyl ester exhibits higher predicted logP, which may impact solubility and metabolic stability profiles differently in lead optimization.

Direct Comparator-Based Evidence for Prioritizing Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate Over Its Methyl Ester Analogue


Molecular‑Weight Precision: 14.03 Da Difference That Impacts Molar Calculations and SAR Alignment

The target ethyl ester (C₁₁H₁₄N₂O₄) has a molecular weight of 238.24 g mol⁻¹, exactly 14.03 g mol⁻¹ heavier than the corresponding methyl ester (C₁₀H₁₂N₂O₄, 224.21 g mol⁻¹) . This methylene‑group difference means that a 10 mM solution of the ethyl ester contains 2.38 mg mL⁻¹, whereas the same mass concentration of the methyl ester yields a 4.5 % higher molarity, introducing systematic error if the esters are interchanged in quantitative biological assays or stoichiometric syntheses.

Molecular‑Weight Precision
Head-to-head
238.24 g mol⁻¹ vs 224.21 g mol⁻¹ +14.03 (+6.3%)
Supports molar calculation precision in SAR arrays
Data to verify; calculated from molecular formula
Medicinal Chemistry SAR Studies Precision Synthesis

Documented Purity Benchmark: ≥95 % HPLC Purity Across Suppliers Reduces Procurement Risk

The ethyl ester is supplied with a minimum purity specification of 95 % (HPLC) by commercial vendors such as Chemenu , matching the ≥95 % specification reported for the methyl ester analogue . While both compounds share the same nominal purity threshold, the ethyl ester’s availability from multiple independent suppliers provides redundancy and price competition, lowering the risk of single‑source supply interruptions during multi‑step synthetic campaigns.

Purity Benchmark
Reported
Target: ≥95% (HPLC) vs Comparator: ≥95% (HPLC)
Equivalent purity threshold; multi-vendor sourcing reduces supply risk
Supplier specification; batch-specific COA required
Quality Assurance Reproducibility Chemical Sourcing

Steric Shielding of the Ester Carbonyl: Reduced Susceptibility to Premature Hydrolysis During Heterocyclization

The ethoxy group provides greater steric shielding of the ester carbonyl than the methoxy group, lowering the rate of alkaline hydrolysis by approximately 1.5‑ to 2‑fold for simple alkyl acetates [1]. In the context of 2,4‑dioxobutanoate cyclocondensations, this translates to a wider kinetic window where the desired nucleophilic addition at the ketone carbonyl can occur without competitive ester saponification [2]. Although direct kinetic data for the pyrazole‑substituted system are lacking, the class‑level trend reliably predicts superior chemoselectivity for the ethyl ester in reactions employing basic nucleophiles.

Steric Shielding of Ester
Class-level
Ethyl ester hydrolysis rate ~1.5–2× slower than methyl (class-level extrapolation)
May support wider kinetic window for ketone-selective condensation
Data to verify for this scaffold; based on simple acetate models
Reaction Selectivity Ester Stability Synthetic Methodology

Application Scenarios for Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate Based on Verified Differentiation


Regioselective Synthesis of 1,3,5‑Trisubstituted Pyrazole‑3‑carboxylates

The compound’s 2,4‑dioxobutanoate framework undergoes chemoselective cyclocondensation with substituted hydrazines, initially at the ketone carbonyl, to deliver pyrazole‑3‑carboxylate esters with defined regiochemistry. The ethyl ester group provides sufficient stability under the mildly basic conditions typically employed, minimizing competing ester hydrolysis [1].

Precision Medicinal Chemistry: SAR Exploration of N1‑Ethyl Pyrazole Series

When constructing structure–activity relationship (SAR) tables that pair identical pyrazole substitution patterns with varying ester lipophilicity, the well‑characterized molecular weight (238.24 g mol⁻¹) and consistent 95 % purity enable accurate molar dosing and reproducible biological data, avoiding the systematic errors introduced by inadvertently substituting the methyl ester.

Agrochemical Intermediate Production Requiring Robust Supply Chains

The availability of the ethyl ester from multiple independent vendors at a standardized purity specification [2] reduces supply‑chain fragility during scale‑up, making it a preferred building block for agrochemical discovery programs that demand uninterrupted delivery of key intermediates.

Application
Selection Property
Validation Focus
Regioselective pyrazole-3-carboxylate synthesis
Chemoselective ketone condensation
Ester stability under basic media
Medicinal chemistry SAR (N1-ethyl series)
Well-characterized molecular identity
Reproducible molar dosing
Agrochemical intermediate scale-up
Multi-vendor availability
Supply continuity and specification consistency
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